molecular formula C14H11ClN2O4 B6394108 2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% CAS No. 1262004-44-3

2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95%

Cat. No. B6394108
CAS RN: 1262004-44-3
M. Wt: 306.70 g/mol
InChI Key: PJELJAOJYMEEEJ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid (2-Amino-5-CMIC acid) is a chemical compound with the molecular formula C11H11ClN2O3. It is a white crystalline solid, with a melting point of 166-168°C. It is soluble in water and ethanol, and is used in a variety of scientific research applications.

Scientific Research Applications

2-Amino-5-CMIC acid is used in a variety of scientific research applications, including in the study of enzyme kinetics, protein structure and function, and in the study of drug targets and drug design. It has also been used in the study of cell signaling pathways, and in the development of new drugs and treatments for various diseases.

Mechanism of Action

2-Amino-5-CMIC acid interacts with a variety of enzymes and proteins, including kinases, phosphatases, and G-protein coupled receptors. It binds to these proteins and enzymes, and modulates their activity. This modulation of activity can lead to changes in the cell’s signaling pathways, resulting in changes in the cell’s behavior.
Biochemical and Physiological Effects
2-Amino-5-CMIC acid has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and G-protein coupled receptors, leading to changes in cell signaling pathways. It has also been shown to modulate the activity of ion channels, resulting in changes in cellular excitability. In addition, it has been shown to modulate the activity of proteins involved in cell proliferation and apoptosis, as well as proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-Amino-5-CMIC acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and is soluble in both water and ethanol. It is also relatively stable, with a melting point of 166-168°C. However, there are some limitations to its use in lab experiments. It is not very soluble in organic solvents, and is not very stable at higher temperatures.

Future Directions

There are a variety of potential future directions for research involving 2-Amino-5-CMIC acid. These include further exploration of its effects on enzyme kinetics, protein structure and function, and drug targets and drug design. It could also be used to explore the effects of cell signaling pathways, and to develop new drugs and treatments for various diseases. Additionally, it could be used to further explore its effects on ion channels, cell proliferation and apoptosis, and gene expression. Finally, it could be used to explore the effects of other compounds on enzyme and protein activity, as well as the effects of other compounds on cell signaling pathways.

Synthesis Methods

2-Amino-5-CMIC acid is synthesized by a reaction between 2-chloro-5-methoxycarbonylphenyl isonicotinic acid and sodium nitrite in the presence of acetic acid. This reaction produces a nitroso intermediate, which is then reduced to 2-Amino-5-CMIC acid.

properties

IUPAC Name

2-amino-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(20)7-2-3-11(15)8(4-7)10-6-17-12(16)5-9(10)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJELJAOJYMEEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688323
Record name 2-Amino-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-44-3
Record name 2-Amino-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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